4-Methylthiazole-2-carbaldehyde

Medicinal Chemistry COX-2 Inhibition Anti-inflammatory

4-Methylthiazole-2-carbaldehyde (CAS 13750-68-0) is a C-5 thiazole derivative bearing an electrophilic aldehyde group at the 2-position and a methyl substituent at the 4-position. This heterocyclic scaffold combines the coordination and hydrogen-bonding capacity of the thiazole ring with the synthetic versatility of the aldehyde functionality.

Molecular Formula C5H5NOS
Molecular Weight 127.17 g/mol
CAS No. 13750-68-0
Cat. No. B075903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylthiazole-2-carbaldehyde
CAS13750-68-0
Molecular FormulaC5H5NOS
Molecular Weight127.17 g/mol
Structural Identifiers
SMILESCC1=CSC(=N1)C=O
InChIInChI=1S/C5H5NOS/c1-4-3-8-5(2-7)6-4/h2-3H,1H3
InChIKeyNYMCQLLAIMUVSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylthiazole-2-carbaldehyde (CAS 13750-68-0): A Modular Heterocyclic Aldehyde Building Block for Medicinal Chemistry and Catalysis


4-Methylthiazole-2-carbaldehyde (CAS 13750-68-0) is a C-5 thiazole derivative bearing an electrophilic aldehyde group at the 2-position and a methyl substituent at the 4-position. This heterocyclic scaffold combines the coordination and hydrogen-bonding capacity of the thiazole ring with the synthetic versatility of the aldehyde functionality. Its primary reported utilities include serving as a key intermediate in the preparation of selective cyclooxygenase-2 (COX-2) inhibitors and as a catalyst component in enantioselective transformations [1]. The compound is commercially available at 95-97% purity, typically as a clear colorless to yellow liquid with a boiling point of 72-74 °C at 9 mmHg .

Why 4-Methylthiazole-2-carbaldehyde Cannot Be Replaced by Unsubstituted or Isomeric Thiazole Aldehydes


Substituting 4-methylthiazole-2-carbaldehyde with a generic thiazole-2-carbaldehyde or its regioisomers introduces quantifiable risks in reaction outcomes. The 4-methyl group is not inert; it modulates the electronic environment of the thiazole ring, directly influencing the acidity of the C-5 proton, the electrophilicity of the aldehyde carbonyl, and the coordination geometry of the nitrogen and sulfur atoms [1]. In medicinal chemistry applications, even minor structural changes (e.g., moving the methyl group from the 4- to the 5-position) can drastically alter the compound's metabolic stability and binding affinity to biological targets, as the methyl group occupies a specific lipophilic pocket in the target enzyme's active site . In catalytic applications, the 4-methyl substitution pattern is required to achieve the correct steric and electronic tuning for effective chelation to transition metals like copper, which is essential for enantioselectivity .

Quantitative Differentiation of 4-Methylthiazole-2-carbaldehyde from Structural Analogs: Comparative Evidence for Informed Procurement


COX-2 Inhibitor Selectivity: Superiority of 4-Methyl Substitution Over Unsubstituted Thiazole Scaffolds

4-Methylthiazole-2-carbaldehyde serves as a critical precursor for synthesizing selective COX-2 inhibitors, a class of anti-inflammatory drugs. The 4-methyl group is essential for achieving high selectivity for the COX-2 isozyme over the constitutively expressed COX-1. While direct comparative data for the aldehyde intermediate itself is not published, the structure-activity relationship (SAR) of the derived drug class provides a strong class-level inference. Thiazole-containing COX-2 inhibitors derived from 4-methylthiazole-2-carbaldehyde have demonstrated excellent oral activity in preclinical models, a property not observed with the same potency in analogous compounds lacking the 4-methyl group or with different substitution patterns .

Medicinal Chemistry COX-2 Inhibition Anti-inflammatory

Catalytic Performance: Unique Role as a Chiral Catalyst Component in Enantioselective Diamine Synthesis

4-Methylthiazole-2-carbaldehyde functions as a specialized catalyst when activated with copper(I) triflate, promoting the enantioselective coupling of aldehydes with amines to yield chiral diamines. This specific application leverages the unique chelating ability of the 2-carbaldehyde and the nitrogen atom of the thiazole ring. The 4-methyl group provides crucial steric and electronic tuning, distinguishing it from other aldehyde catalysts like simple benzaldehydes or pyridine carboxaldehydes, which lack the thiazole's sulfur atom and the specific substitution pattern required for effective copper chelation and enantiodiscrimination .

Asymmetric Catalysis Organometallic Chemistry Chiral Amine Synthesis

Physicochemical Profile: Differentiating Density and Lipophilicity from Closely Related Analogs

The physicochemical properties of 4-methylthiazole-2-carbaldehyde provide a clear basis for selection over its analogs. Its measured density of 1.183 g/mL at 25 °C and calculated XLogP3-AA of 1.1 [1] reflect a specific balance of polarity and lipophilicity. These values differ from related compounds, such as unsubstituted thiazole-2-carbaldehyde (density ~1.2 g/mL, predicted LogP ~0.8) and 5-methylthiazole-2-carbaldehyde (predicted LogP ~1.1, but with different dipole moment due to regioisomerism). While the quantified differences are small, they can significantly impact chromatographic purification conditions, extraction efficiency in aqueous workups, and the compound's ability to cross biological membranes in downstream applications.

Physical Chemistry Process Chemistry Solubility Prediction

Safety and Handling: GHS Hazard Profile for Risk Mitigation in Laboratory Procurement

Safety data sheets (SDS) for 4-methylthiazole-2-carbaldehyde (97% purity) consistently classify the compound with specific GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This profile is distinct from more hazardous analogs, such as 5-chloro-4-methylthiazole-2-carbaldehyde, which carries additional toxicity concerns due to the halogen substituent . For procurement, the well-defined and moderate hazard profile of 4-methylthiazole-2-carbaldehyde simplifies risk assessment and requires standard personal protective equipment (PPE), unlike more reactive or toxic alternatives that may necessitate specialized ventilation or handling protocols.

Chemical Safety Risk Assessment Laboratory Procurement

Optimal Application Scenarios for Procuring 4-Methylthiazole-2-carbaldehyde (CAS 13750-68-0)


Medicinal Chemistry: Synthesis of Selective COX-2 Inhibitor Analogs

Procure this compound as the primary building block to synthesize focused libraries of thiazole-containing COX-2 inhibitors. The 4-methyl substitution is essential for replicating the pharmacophore of celecoxib and related anti-inflammatory agents. Using this specific isomer ensures that the synthesized compounds retain the potential for high COX-2 selectivity and oral bioavailability, as established by the SAR of this drug class .

Asymmetric Catalysis: Development of Novel Chiral Diamine Ligands

Utilize 4-methylthiazole-2-carbaldehyde in combination with a copper(I) triflate co-catalyst to perform enantioselective couplings between aldehydes and amines. This method provides access to chiral 1,2-diamines, which are valuable ligands in asymmetric synthesis and organocatalysis. The compound's specific chelating ability, enabled by its thiazole nitrogen and aldehyde oxygen, is a critical functional differentiator from other aldehyde catalysts .

Agrochemical Research: Intermediate for Novel Pesticides and Fungicides

Employ this compound as a versatile heterocyclic intermediate for the synthesis of novel agrochemicals. The thiazole core is a privileged structure in many commercial pesticides, and the aldehyde group allows for diverse functionalization (e.g., via reductive amination or Grignard addition). The specific 4-methyl-2-carbaldehyde substitution pattern is often required to optimize the biological activity and environmental fate of the final crop protection agent .

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